Methylsynephrine hydrochloride

Catalog No.
S15472842
CAS No.
M.F
C10H16ClNO2
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylsynephrine hydrochloride

Product Name

Methylsynephrine hydrochloride

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7?,10-;/m1./s1

InChI Key

ICBZSKCTKKUQSY-DLGLCQKISA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC.Cl

Isomeric SMILES

CC([C@H](C1=CC=C(C=C1)O)O)NC.Cl

Methylsynephrine hydrochloride is a synthetic derivative of synephrine, a naturally occurring alkaloid found in various plants, particularly in the Citrus species. It possesses a phenethylamine structure, characterized by a hydroxyl group and a methyl group on the nitrogen atom. Methylsynephrine hydrochloride is often used for its adrenergic properties, which can stimulate the sympathetic nervous system, leading to effects such as increased heart rate and blood pressure. This compound is recognized for its potential applications in weight loss supplements and as a performance enhancer in sports due to its ability to promote fat oxidation and energy expenditure .

  • Esterification: The process begins with the esterification of phenol to form phenol propionate.
  • Friedel-Crafts Rearrangement: This intermediate undergoes Friedel-Crafts rearrangement in the presence of a catalyst to yield para-hydroxypropiophenone.
  • Bromination: The para-hydroxypropiophenone is then brominated to produce 2-bromo-1-(4-hydroxyphenyl) acetone.
  • Methylation: This compound reacts with methylamine to form 2-methylamino-1-(4-hydroxyphenyl) acetone.
  • Reduction: Finally, reduction using sodium borohydride yields methylsynephrine, which is subsequently converted to its hydrochloride form for stability and solubility .

Methylsynephrine hydrochloride exhibits sympathomimetic activity, similar to that of epinephrine and norepinephrine. Its biological effects include:

  • Adrenergic Effects: It activates adrenergic receptors, leading to increased heart rate and blood pressure.
  • Fat Oxidation: Methylsynephrine has been shown to enhance lipolysis, promoting fat breakdown for energy use.
  • Thermogenic Effects: It may contribute to increased metabolic rate and thermogenesis, making it popular in weight loss formulations .

The synthesis methods for methylsynephrine hydrochloride are primarily based on organic chemistry techniques involving the aforementioned reactions. The process is noted for being straightforward and efficient, yielding high purity products suitable for industrial applications. The steps can be summarized as follows:

  • Esterify phenol with propionic anhydride or propionyl chloride.
  • Conduct Friedel-Crafts rearrangement with a Lewis acid catalyst.
  • Brominate the resultant compound.
  • Methylate using methylamine.
  • Reduce the final product to obtain methylsynephrine, followed by crystallization from hydrochloric acid solution .

Methylsynephrine hydrochloride has several applications:

  • Dietary Supplements: Commonly marketed for weight loss and fat burning due to its metabolic effects.
  • Pharmaceuticals: Investigated for potential use in treating conditions related to low blood pressure and respiratory issues due to its sympathomimetic properties .
  • Sports Nutrition: Used by athletes for enhancing performance through increased energy expenditure .

Methylsynephrine hydrochloride shares structural similarities with several other compounds that also exhibit adrenergic activity. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Features
SynephrineDirect structural precursorWeight loss, energy enhancementNaturally occurring; found in citrus fruits
PhenylephrineStructural isomerNasal decongestantPrimarily used as a vasoconstrictor
OxilofrineSimilar phenethylamine baseTreatment of hypotensionUsed in various medications; cardiac stimulant
EphedrineRelated phenylpropylamineBronchodilator, stimulantStronger central nervous system stimulant

Methylsynephrine's unique positioning as an m-substituted analog allows it to exhibit distinct pharmacological profiles compared to these compounds, particularly regarding its metabolic effects and lower central nervous system penetration due to its specific molecular structure .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

217.0869564 g/mol

Monoisotopic Mass

217.0869564 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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